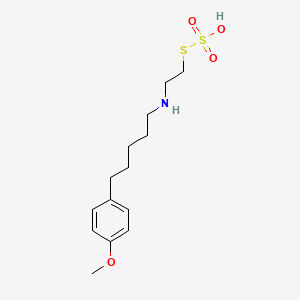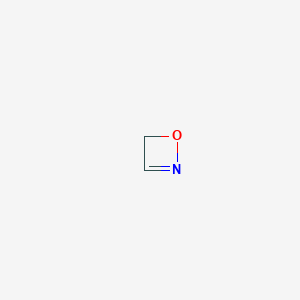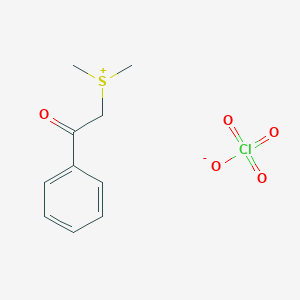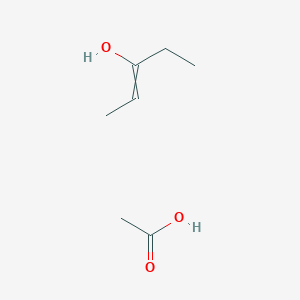
Acetic acid;pent-2-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;pent-2-en-3-ol is an organic compound that combines the properties of both acetic acid and pent-2-en-3-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar Pent-2-en-3-ol is an alcohol with a double bond, making it an unsaturated alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pent-2-en-3-ol can be achieved through several methods. One common approach involves the esterification of acetic acid with pent-2-en-3-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts and controlled reaction conditions to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;pent-2-en-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in pent-2-en-3-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in pent-2-en-3-ol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group in pent-2-en-3-ol can be substituted with other functional groups.
Common Reagents and Conditions
Reduction: Hydrogenation using a palladium catalyst can reduce the double bond in pent-2-en-3-ol.
Substitution: Acidic or basic conditions can facilitate the substitution of the hydroxyl group with other functional groups.
Major Products Formed
Oxidation: Pent-3-en-2-one or pentanoic acid.
Reduction: Pentan-2-ol.
Substitution: Various substituted alcohols depending on the reagents used.
Applications De Recherche Scientifique
Acetic acid;pent-2-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of acetic acid;pent-2-en-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation and reduction reactions. It may also interact with cellular membranes and proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-3-en-2-ol: An unsaturated alcohol similar to pent-2-en-3-ol but with the double bond at a different position.
Acetic acid: A simple carboxylic acid with similar acidic properties.
Pentanoic acid: A saturated carboxylic acid derived from the oxidation of pent-2-en-3-ol.
Uniqueness
Acetic acid;pent-2-en-3-ol is unique due to its combination of an unsaturated alcohol and a carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
13893-75-9 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
acetic acid;pent-2-en-3-ol |
InChI |
InChI=1S/C5H10O.C2H4O2/c1-3-5(6)4-2;1-2(3)4/h3,6H,4H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
WLKNHSOLQGUSON-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


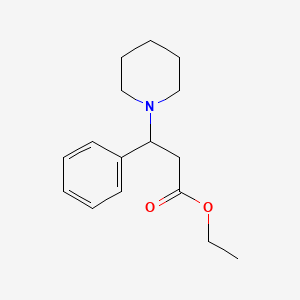

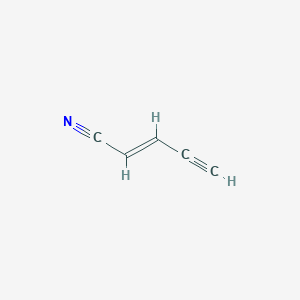
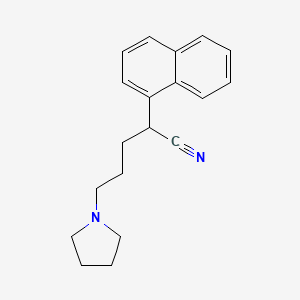
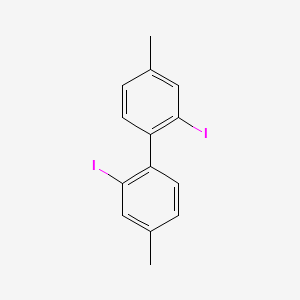
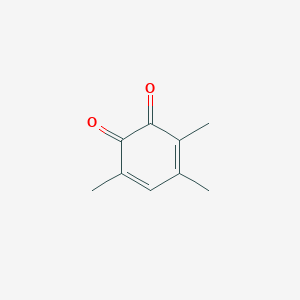
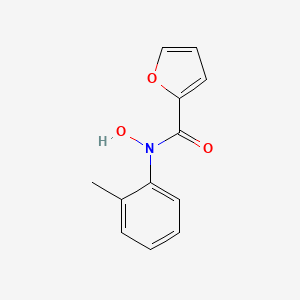

![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)
